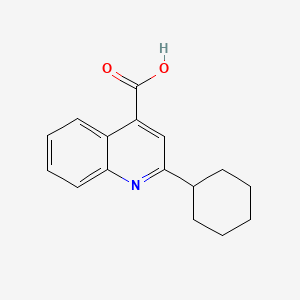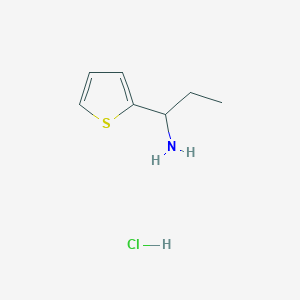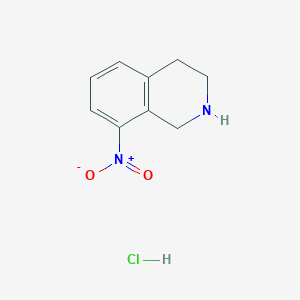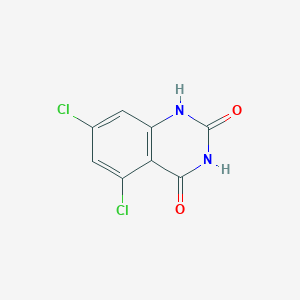
5,7-dichloroquinazoline-2,4(1H,3H)-dione
概述
描述
5,7-dichloroquinazoline-2,4(1H,3H)-dione (DCQD) is an organic compound belonging to the quinazoline family. It is a yellow crystalline solid with a molecular weight of 247.1 g/mol. DCQD is a versatile compound with a wide range of applications in organic synthesis, drug discovery, and biochemistry. It has been used in the synthesis of various pharmaceuticals, such as antimalarials, anticancer agents, and antimicrobials. In addition, DCQD is a useful tool for studying the mechanism of action of various enzymes and other proteins.
科学研究应用
5,7-dichloroquinazoline-2,4(1H,3H)-dione has been used in a variety of scientific research applications. It has been used in the synthesis of various pharmaceuticals, such as antimalarials, anticancer agents, and antimicrobials. In addition, this compound has been used to study the mechanism of action of various enzymes and other proteins. For example, this compound has been used to study the mechanism of action of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. Additionally, this compound has been used in the synthesis of various fluorescent probes, which have been used to study the structure and function of proteins.
作用机制
The mechanism of action of 5,7-dichloroquinazoline-2,4(1H,3H)-dione is not fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. In addition, this compound has been shown to inhibit the activity of other enzymes, such as tyrosine kinase and phosphatidylinositol-3-kinase (PI3K).
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. In addition, this compound has been shown to inhibit the activity of other enzymes, such as tyrosine kinase and phosphatidylinositol-3-kinase (PI3K).
实验室实验的优点和局限性
The main advantage of using 5,7-dichloroquinazoline-2,4(1H,3H)-dione in lab experiments is its versatility. It can be used in the synthesis of various pharmaceuticals, as well as in studies of the mechanism of action of various enzymes and proteins. Furthermore, this compound is a relatively inexpensive compound and is widely available.
The main limitation of using this compound in lab experiments is its instability. This compound is prone to hydrolysis and oxidation, which can lead to the formation of by-products and degradation of the compound. In addition, this compound is a potent inhibitor of some enzymes, which can lead to the formation of false positives in enzyme assays.
未来方向
There are several potential future directions for the use of 5,7-dichloroquinazoline-2,4(1H,3H)-dione. One potential direction is to use this compound as a tool for studying the mechanism of action of various enzymes and proteins. Another potential direction is to use this compound as a starting material for the synthesis of various pharmaceuticals. Additionally, this compound could be used as a fluorescent probe for studying the structure and function of proteins. Finally, this compound could be used as a tool for studying the effects of various drugs on various biochemical pathways.
属性
IUPAC Name |
5,7-dichloro-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2O2/c9-3-1-4(10)6-5(2-3)11-8(14)12-7(6)13/h1-2H,(H2,11,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGDEPGOGCLOBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=O)NC2=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl 2-[4-(2-tert-butoxy-2-oxo-ethyl)-1,4,7-triazonan-1-yl]acetate](/img/structure/B3109596.png)
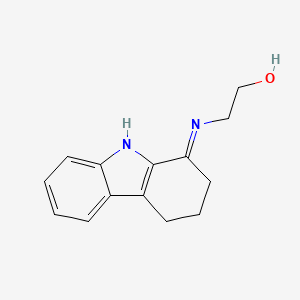

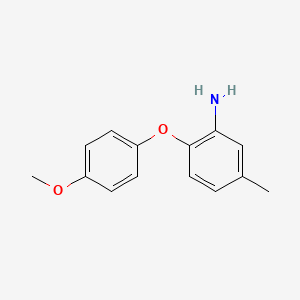

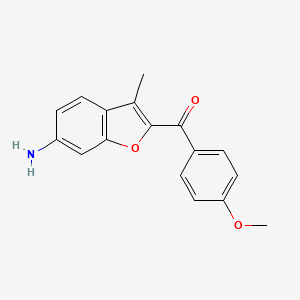
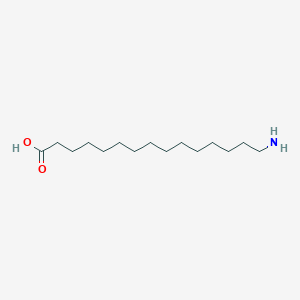
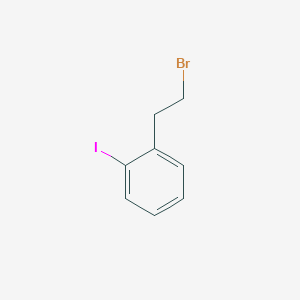
![Methyl 4-[(1-formyl-2-naphthyl)oxy]-2-butenoate](/img/structure/B3109665.png)
